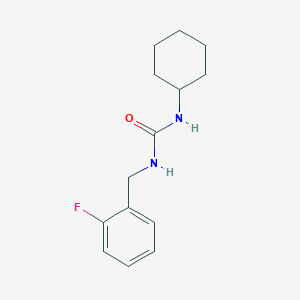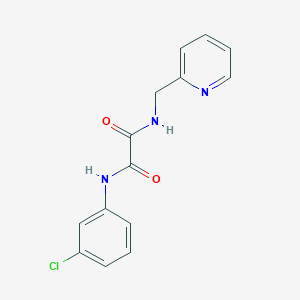
N-cyclohexyl-N'-(2-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases characterized by abnormal ion transport.
Mecanismo De Acción
N-cyclohexyl-N'-(2-fluorobenzyl)urea binds to the cytoplasmic side of the CFTR chloride channel and blocks its function by preventing the opening of the channel pore. It does not affect other ion channels or transporters, making it a highly selective inhibitor of CFTR.
Biochemical and Physiological Effects:
CFTR plays a critical role in regulating ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. Inhibition of CFTR by N-cyclohexyl-N'-(2-fluorobenzyl)urea leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a reduction in airway surface liquid volume and mucus viscosity, as well as impaired pancreatic bicarbonate secretion and intestinal fluid secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(2-fluorobenzyl)urea is a highly specific and potent inhibitor of CFTR, making it an ideal tool for studying CFTR function and regulation. However, its use in cell-based assays and animal models requires careful consideration of its pharmacokinetics and potential off-target effects. In addition, the development of resistance to N-cyclohexyl-N'-(2-fluorobenzyl)urea has been reported in some cell types, highlighting the need for alternative inhibitors and therapeutic strategies.
Direcciones Futuras
Future research on N-cyclohexyl-N'-(2-fluorobenzyl)urea and related compounds will focus on improving their pharmacological properties and identifying new therapeutic targets for cystic fibrosis and other diseases. In addition, the use of N-cyclohexyl-N'-(2-fluorobenzyl)urea in combination with other drugs and gene therapies will be explored to enhance its therapeutic efficacy and overcome drug resistance. Finally, the development of novel CFTR inhibitors with improved selectivity and potency will be a major goal in the field.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2-fluorobenzyl)urea involves the reaction of 2-fluorobenzylamine with cyclohexylisocyanate in the presence of a base, followed by purification and characterization. The yield of the synthesis is typically around 70%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2-fluorobenzyl)urea has been widely used as a research tool to investigate the physiological and pathophysiological roles of CFTR in various tissues and cell types. It has been shown to inhibit CFTR-mediated chloride secretion in airway epithelial cells, pancreatic duct cells, and intestinal cells, among others. N-cyclohexyl-N'-(2-fluorobenzyl)urea has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for cystic fibrosis.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAMXDRHWVNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-fluorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)


![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)